"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" chemical properties
"2-(Piperazin-1-yl)pentan-1-ol dihydrochloride" chemical properties
An In-depth Technical Guide to 2-(Piperazin-1-yl)pentan-1-ol Dihydrochloride: Properties, Synthesis, and Research Applications
Authored by a Senior Application Scientist
Foreword
The piperazine moiety is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents.[1] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific, lesser-studied derivative, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride. While direct literature on this exact molecule is sparse, this document aims to provide researchers, scientists, and drug development professionals with a robust foundational understanding by synthesizing data from structurally related compounds and established chemical principles. We will delve into its chemical properties, propose a logical synthetic pathway, and outline potential avenues for its application in research, all grounded in established scientific literature.
Molecular Structure and Physicochemical Properties
Chemical Identity
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Systematic Name: 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
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Molecular Formula: C₉H₂₂Cl₂N₂O
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Molecular Weight: 245.19 g/mol
Structural Features
2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is composed of a central piperazine ring, a six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions.[4] One of these nitrogens is substituted with a pentan-1-ol group at the second carbon. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, each associated with a chloride ion. This salt form is common for piperazine derivatives to enhance their solubility in aqueous media and improve their stability.[5]
Predicted Physicochemical Properties
The following table summarizes the predicted and extrapolated physicochemical properties of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride, based on data from similar piperazine derivatives and general chemical principles.
| Property | Predicted Value / Characteristic | Rationale and References |
| Appearance | White to off-white crystalline solid | Piperazine dihydrochloride and its derivatives are typically white or cream-colored powders.[6] |
| Solubility | Freely soluble in water; soluble in methanol and ethanol; poorly soluble in non-polar organic solvents like diethyl ether. | The dihydrochloride salt form significantly increases aqueous solubility. Piperazine itself is highly soluble in water.[4][5] |
| Melting Point | Expected to be high (>200 °C) with decomposition | Piperazine dihydrochloride has a very high melting point (318-320 °C).[6] The presence of the side chain may lower this, but it is expected to remain high due to the ionic nature of the salt. |
| pKa | Two pKa values are expected, corresponding to the two protonated nitrogens. Estimated pKa1 ~5-6 and pKa2 ~9-10. | Piperazine has two pKa values of 5.35 and 9.73. The substituent on one nitrogen will slightly alter these values.[4] |
| Stability | Stable under normal laboratory conditions. Hygroscopic. | Piperazine and its salts are known to be hygroscopic and stable under standard conditions.[7][8] |
Synthesis and Purification
While a specific, documented synthesis for 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established methods for the N-alkylation of piperazine. A common and effective approach involves the reductive amination of a suitable aldehyde with piperazine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: the reductive amination of 2-hydroxypentanal with a mono-protected piperazine, followed by deprotection and salt formation. To avoid di-substitution on the piperazine ring, it is crucial to use a piperazine derivative with one of the nitrogen atoms protected, such as N-Boc-piperazine.
Caption: Proposed two-step synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.
Experimental Protocol
Step 1: Synthesis of N-Boc-2-(piperazin-1-yl)pentan-1-ol
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To a solution of N-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add 2-hydroxypentanal (1.1 eq).
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Stir the mixture for 30 minutes at 0 °C.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected intermediate.
Step 2: Synthesis of 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride
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Dissolve the purified N-Boc-2-(piperazin-1-yl)pentan-1-ol (1.0 eq) in a minimal amount of 1,4-dioxane.
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To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq) dropwise at 0 °C.
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A precipitate should form upon addition.
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Allow the mixture to stir at room temperature for 2-4 hours.
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Monitor the deprotection by TLC or LC-MS.
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Upon completion, filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyl chain protons, the alcohol proton (which may be broad or exchange with D₂O), and the piperazine ring protons. In the dihydrochloride salt, the protons adjacent to the nitrogen atoms will be shifted downfield due to the positive charge.
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¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the piperazine ring will appear in the 40-55 ppm region, while the carbons of the pentyl chain and the carbon bearing the hydroxyl group will have characteristic chemical shifts.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base form of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands:
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A broad O-H stretch from the alcohol group around 3200-3600 cm⁻¹.
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C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
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N-H stretching from the protonated amines in the piperazine ring, likely appearing as a broad band in the 2400-2800 cm⁻¹ region.
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C-N stretching vibrations around 1000-1200 cm⁻¹.
Potential Pharmacological Applications and Research Workflow
The piperazine scaffold is a key component in a wide range of clinically used drugs, exhibiting activities such as antipsychotic, antidepressant, antihistaminic, and anti-infective properties.[1] The introduction of a 2-hydroxypentyl group could modulate the lipophilicity and hydrogen bonding potential of the molecule, potentially leading to novel pharmacological profiles.
Hypothesized Areas of Activity
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Anthelmintic: Piperazine and its simple salts are well-known anthelmintic agents that act by paralyzing parasites.[4][5] It is plausible that this derivative could retain or have modified activity in this area.
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Antimicrobial and Antifungal: Numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[9][10] The hydroxyl group could potentially enhance interactions with microbial targets.
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Central Nervous System (CNS) Activity: The piperazine ring is a common feature in many CNS-active drugs. Depending on its ability to cross the blood-brain barrier, this compound could be a candidate for screening against various CNS targets.
Proposed Research Workflow
Caption: A typical workflow for the evaluation of a novel chemical entity.
Safety and Handling
Based on the Safety Data Sheets (SDS) for piperazine and its dihydrochloride salt, the following precautions should be taken when handling 2-(Piperazin-1-yl)pentan-1-ol dihydrochloride:
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Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[7][8][11]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7][12]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound is likely hygroscopic.[7][8]
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First Aid:
-
Skin Contact: Wash off immediately with plenty of water.[12]
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Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[7][8]
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Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[8][11]
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
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Conclusion and Future Directions
2-(Piperazin-1-yl)pentan-1-ol dihydrochloride represents an unexplored derivative of the pharmacologically significant piperazine scaffold. While direct experimental data is lacking, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. Future research should focus on the successful synthesis and purification of this molecule, followed by a thorough analytical characterization to confirm its structure. Subsequently, a broad in-vitro screening against various biological targets would be a logical next step to uncover any potential therapeutic value. The insights gained from such studies would not only elucidate the specific properties of this compound but also contribute to the broader understanding of structure-activity relationships within the vast family of piperazine derivatives.
References
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Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET. Retrieved from [Link]
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PubChemLite. 2-(piperazin-1-yl)propan-1-ol dihydrochloride. Retrieved from [Link]
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PubChem. 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride. Retrieved from [Link]
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The Good Scents Company. piperazine dihydrochloride. Retrieved from [Link]
- Kouril, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2194.
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Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
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ResearchGate. (2018). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
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NIST WebBook. Piperazine dihydrochloride. Retrieved from [Link]
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PubChem. Piperazin-1-ylpropanol. Retrieved from [Link]
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PharmaCompass. 2-(piperazin-1-yl)ethan-1-ol. Retrieved from [Link]
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Molecules. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. Synthesis of piperazines. Retrieved from [Link]
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Cheméo. Chemical Properties of Piperazine (CAS 110-85-0). Retrieved from [Link]
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